molecular formula C13H19NO3 B1605801 Detanosal CAS No. 23573-66-2

Detanosal

Cat. No.: B1605801
CAS No.: 23573-66-2
M. Wt: 237.29 g/mol
InChI Key: QXNKAUNWERFBBV-UHFFFAOYSA-N
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Description

Historical Trajectory and Nomenclature of Detanosal

The naming of pharmaceutical substances is a meticulously regulated process designed to ensure clarity and prevent confusion in medical and scientific contexts. This compound, like many other active pharmaceutical ingredients, is designated an International Nonproprietary Name (INN), a system established by the World Health Organization (WHO).

Evolution of International Nonproprietary Names (INNs) for Pharmaceutical Substances

The International Nonproprietary Names (INN) system was initiated by the World Health Organization (WHO) in 1950, with the first list of INNs for pharmaceutical substances published in 1953. who.intleaderboardbranding.com The primary objective of this program is to assign a single, unique, and globally accepted name to each pharmaceutical substance, thereby mitigating the risk of name confusion and potential medication errors. who.intcioms.ch This nomenclature provides a common language for health professionals and scientists worldwide. cioms.ch

Over time, the general principles governing INN assignment have evolved, with revisions regularly approved to accommodate advancements in science and experience. who.int For instance, the naming scheme for complex biological substances like monoclonal antibodies has undergone significant changes, with new stems introduced to categorize these evolving therapeutics. nih.govwho.int The INN system continuously adapts to ensure that names remain informative, short, and distinct, reflecting the increasing complexity and number of new pharmaceutical substances. who.intcioms.ch

This compound's Classification within the "-sal" Chemical Stem Group

A fundamental aspect of the INN system is the use of "stems," which are specific strings of letters included in names of pharmacologically or structurally related substances. europa.euwho.inttandfonline.com These stems serve to indicate the mode of action or the chemical class to which a group of drugs belongs, facilitating recognition by health professionals. europa.euwho.int

This compound is classified within the "-sal" chemical stem group. who.int This stem is historically associated with derivatives of salicylic (B10762653) acid, indicating a structural and often pharmacological relationship to compounds like salicylic acid itself. This compound's chemical name, 2-(diethylamino)ethyl 2-hydroxybenzoate, also known as 2-(Diethylamino)ethyl salicylate (B1505791), reinforces its connection to salicylates. nih.gov Other examples of compounds within the "-sal" stem group include diflunisal, fendosal, and flufenisal, among others, many of which are known for their antipyretic, analgesic, or anti-inflammatory properties. who.int

Table 1: Examples of Compounds within the "-sal" INN Stem Group

Compound NameINN StemCommon Associated ActivityPubChem CID
This compound-salAnalgesic, Antipyretic, Anti-inflammatory160413
Diflunisal-salAnalgesic, Anti-inflammatory3037
Fendosal-salAnti-inflammatory3340
Flufenisal-salAnti-inflammatory3373
Fosfosal-salAnti-inflammatory3409

Regulatory and Academic Significance of INN Assignment for this compound

The assignment of an INN to this compound carries significant regulatory and academic importance. INNs are crucial for the clear identification, safe prescription, and dispensing of medicines, as well as for effective communication and exchange of information among health professionals and scientists globally. who.intcioms.chwho.intnih.gov Unlike proprietary brand names, INNs are placed in the public domain by WHO, meaning they can be used freely without restriction to identify pharmaceutical substances. who.intwho.int This nonproprietary status is vital for regulatory bodies, researchers, and clinicians to maintain a harmonized global nomenclature.

Academically, the INN system facilitates research and clinical documentation by providing a consistent and unambiguous name for a substance, regardless of its commercial designation or regional variations. who.int This consistency is essential for accurate data comparison, literature review, and the development of new therapeutic strategies. The increasing coverage of the drug-name area by INNs means that the majority of pharmaceutical substances in medical practice today are designated by an INN, underscoring their growing importance in research and generic drug development. who.intwho.int

Foundational Research Questions Pertaining to this compound

Contemporary academic research pertaining to this compound often revolves around understanding its established pharmacological activities, exploring potential new applications, and investigating its behavior in various environments. This compound is recognized for its antipyretic, analgesic, and anti-inflammatory properties. ncats.io This foundational understanding leads to ongoing inquiry into its precise mechanisms of action and comparative efficacy within these therapeutic areas.

Furthermore, research has explored this compound's utility in specific medical fields, such as dental care applications, where its therapeutic benefits are being investigated. ontosight.ai Beyond its direct therapeutic uses, this compound has appeared in studies related to advanced drug delivery systems, including controlled absorption formulations aimed at optimizing drug release profiles. google.comgoogle.com This suggests research into how its physicochemical properties can be leveraged for improved pharmaceutical formulations.

Another emerging area of research involves the detection and environmental fate of pharmaceutical compounds. This compound has been identified in environmental samples, such as public swimming pool water, as a chemical of concern. wrc.org.za This presence prompts research into its occurrence, potential environmental impact, and interactions with biological systems, including studies on endocrine disrupting effects. wrc.org.za Such investigations contribute to a broader understanding of pharmaceutical residues in the environment and their implications for human health and ecosystems.

Table 2: Foundational Research Areas for this compound

Research AreaKey Questions/FocusRelevant Findings/Observations
Pharmacological Activity How do this compound's analgesic, antipyretic, and anti-inflammatory properties manifest at a molecular level? What are its comparative efficacies with other salicylates?Identified as antipyretic, analgesic, and anti-inflammatory agent. ncats.io
Therapeutic Applications What are the specific applications and benefits of this compound in fields like dental care?Mentioned for therapeutic benefits in dental care applications. ontosight.ai
Drug Delivery Systems How can this compound be incorporated into controlled absorption or extended-release formulations? What are the optimal parameters for its release?Included in patents for controlled absorption and extended-release formulations. google.comgoogle.com
Environmental Presence & Impact What is the prevalence of this compound in environmental samples (e.g., water bodies)? What are its potential ecological and health implications, such as endocrine disruption?Detected in public swimming pool water; noted in studies on endocrine disrupting effects. wrc.org.za

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

2-(diethylamino)ethyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-14(4-2)9-10-17-13(16)11-7-5-6-8-12(11)15/h5-8,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNKAUNWERFBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178212
Record name Detanosal [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23573-66-2
Record name Detanosal [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023573662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Detanosal [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DETANOSAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y09NU9DS9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Theoretical Frameworks and Mechanistic Postulations of Detanosal S Biological Activity

Conceptual Models of Detanosal's Interaction with Biological Systems

The primary conceptual model for this compound's interaction with biological systems centers on its salicylate (B1505791) moiety acting as a non-steroidal anti-inflammatory drug (NSAID)-like agent. This model posits that this compound, upon reaching its site of action, delivers the salicylate component, which then modulates key biochemical pathways involved in inflammation and pain. The diethylamine (B46881) group is theorized to play a crucial role in this model by enhancing the compound's ability to permeate biological membranes, particularly the skin, to achieve effective concentrations at the desired local sites. nih.gov This enhanced penetration facilitates a localized therapeutic effect, potentially minimizing systemic exposure. nih.gov

Hypothetical Molecular Targets and Binding Mechanisms for this compound (e.g., enzyme inhibition, receptor modulation)

Based on the known pharmacology of salicylates, several hypothetical molecular targets and binding mechanisms are postulated for this compound:

Cyclooxygenase (COX) Enzymes Inhibition : The most prominent hypothetical mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. wikipedia.orgnih.govresearchgate.netcornell.edu Salicylates are known to decrease the production of prostaglandins (B1171923), lipid compounds that are pivotal mediators of inflammation and pain, by inhibiting these enzymes. wikipedia.orgnih.govresearchgate.netcornell.edu This inhibition is thought to be competitive, where salicylate competes with arachidonic acid for the enzyme's active site. wikipedia.org

NF-κB Pathway Modulation : Salicylates, including salicylic (B10762653) acid, have been shown to inhibit the NF-κB pathway. github.com This occurs through binding to and inhibiting IKKβ (Inhibitor of κB Kinase β), which prevents the phosphorylation and degradation of IκB (Inhibitor of κB), a step necessary for NF-κB activation. github.com Additionally, salicylates can directly bind to ribosomal protein RPS3, preventing its translocation to the nucleus, which also contributes to NF-κB pathway inhibition. github.com

Protein Kinase Modulation : Salicylates can rapidly activate p38 MAP kinase, which can influence TNF-induced IκBα phosphorylation and degradation. github.com

Glycine (B1666218) Receptor Modulation : Salicylate has been observed to specifically inhibit the current mediated by glycine receptors containing α1-subunits in a non-competitive manner. nih.gov This inhibitory action is conferred by a specific isoleucine residue at position 240 in the α1-subunit's transmembrane domain 1 (TM1). nih.gov

Metabolic Enzyme Inhibition : Salicylic acid has been shown to inhibit the oxidation of uridine-5-diphosphoglucose (UDPG) competitively with NADH and noncompetitively with UDPG. wikipedia.orgcornell.edu It also competitively inhibits the transfer of the glucuronyl group from uridine-5-phosphoglucuronic acid (UDPGA) to a phenolic acceptor. wikipedia.orgcornell.edu

GAPDH Interaction : Salicylates can suppress cell death by blocking the nuclear translocation of human glyceraldehyde-3-phosphate dehydrogenase (HsGAPDH). patsnap.com

AMPK Activation : Higher concentrations of salicylate have been shown to inhibit mitochondrial ATP production in hepatocytes, leading to an increase in the AMP/ATP ratio, which stimulates AMP-activated protein kinase (AMPK). This activation is expected to suppress hepatic glucose production.

Theoretical Signaling Pathways Influenced by this compound (e.g., inflammatory cascades, pain transduction)

Based on its hypothesized molecular targets, this compound is theoretically capable of influencing several key signaling pathways:

Inflammatory Cascades : By inhibiting COX enzymes, this compound is postulated to reduce the synthesis of pro-inflammatory prostaglandins, thereby dampening inflammatory responses. wikipedia.orgnih.govresearchgate.netcornell.edu The inhibition of the NF-κB pathway, a central regulator of inflammation and immune responses, further contributes to its anti-inflammatory potential. github.com

Pain Transduction : The reduction of prostaglandin (B15479496) synthesis directly impacts pain transduction pathways, as prostaglandins sensitize nociceptors (pain receptors). nih.gov Additionally, the potential modulation of glycine receptors could influence neuronal excitability and pain signaling in the central nervous system. nih.gov

Cell Survival and Apoptosis Pathways : The interaction with HsGAPDH and the NF-κB pathway suggests a theoretical influence on pathways related to cell survival and programmed cell death (apoptosis). patsnap.comgithub.com

Metabolic Pathways : Through its potential to activate AMPK and influence glucose metabolism, this compound could theoretically impact pathways related to energy homeostasis and glucose production.

Computational and In Silico Approaches to Predicting this compound's Biological Interactions

Common in silico approaches that could be applied to this compound include:

Molecular Docking : This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (e.g., COX enzymes, IKKβ, glycine receptors) to form a stable complex. It estimates the binding affinity and the specific interactions (e.g., hydrogen bonding, van der Waals forces) between this compound and its hypothetical targets. drugbank.com

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of this compound-target complexes over time, assessing their stability and conformational changes. This can help validate docking results and provide a more realistic view of the binding process.

Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR models relate the chemical structure of a compound to its biological activity. By analyzing the structure of this compound and known active salicylates, QSAR could predict its potency against various targets.

Virtual Screening : This approach involves computationally screening large libraries of compounds against a target to identify potential binders. In an inverse docking strategy, this compound could be screened against a database of macromolecular targets to identify novel potential binding partners.

Pharmacophore Modeling : This involves identifying the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

These computational methods are crucial for developing hypotheses about a drug's mechanism of action, predicting its pharmacodynamic properties, and guiding further experimental research, especially when direct experimental data are limited.

Data Tables

Table 1: Key Chemical Compounds and Their PubChem CIDs

Compound NamePubChem CID
This compound160413
Salicylic Acid338
Aspirin (Acetylsalicylic acid)2244
Uridine-5-diphosphoglucose (UDPG)1162
Uridine-5-phosphoglucuronic acid (UDPGA)1163

Table 2: Hypothetical Molecular Targets and Associated Mechanisms for this compound (via Salicylate Moiety)

Hypothetical Molecular TargetBinding Mechanism / Interaction TypePostulated EffectAssociated Signaling Pathways
Cyclooxygenase-1 (COX-1)Enzyme InhibitionDecreased Prostaglandin SynthesisInflammatory Cascades, Pain Transduction
Cyclooxygenase-2 (COX-2)Enzyme InhibitionDecreased Prostaglandin SynthesisInflammatory Cascades, Pain Transduction
IKKβDirect Binding, Enzyme InhibitionInhibition of NF-κB pathway activationInflammatory Cascades, Immune Response
Ribosomal Protein RPS3Direct BindingPrevention of nuclear translocation, NF-κB inhibitionInflammatory Cascades, Cell Survival
p38 MAP kinaseActivationInfluence on TNF-induced IκBα phosphorylationInflammatory Cascades
Glycine Receptors (α1-subunits)Non-competitive InhibitionModulation of neuronal excitabilityPain Transduction, Neuronal Signaling
HsGAPDHBlocking nuclear translocationSuppression of cell deathCell Survival
Mitochondrial ATP productionInhibitionIncrease in AMP/ATP ratioMetabolic Pathways, Glucose Homeostasis
AMPKActivationSuppression of hepatic glucose productionMetabolic Pathways, Glucose Homeostasis
UDPG OxidationCompetitive InhibitionInhibition of metabolic processesGeneral Metabolism
UDPGA Glucuronyl TransferCompetitive InhibitionInhibition of metabolic processesGeneral Metabolism

Preclinical Research Methodologies for Investigating Detanosal

Design and Implementation of In Vitro Studies for Detanosal

In vitro studies are crucial for the initial characterization of a compound's biological activity and for elucidating its cellular and molecular mechanisms. These studies are conducted in a controlled environment outside of a living organism, often utilizing cell cultures or biochemical systems neuralink.com.

Cell-based assays are a cornerstone of in vitro preclinical research, employing living cells to measure specific cellular responses or activities numberanalytics.comsigmaaldrich.com. For this compound, these assays would be designed to assess its potential effects on various cellular processes relevant to its hypothesized therapeutic application. The basic principle involves recreating a cellular process or pathway in vitro and observing how this compound interacts with it under controlled conditions numberanalytics.com.

Commonly used cell types in such assays include immortalized cell lines (e.g., HEK293 or CHO cells) for high-throughput screening due to their ease of culture and characterization, and primary cells (e.g., isolated directly from tissues) for their greater physiological relevance to in vivo conditions numberanalytics.com. Stem cells, with their differentiation capabilities, may also be utilized numberanalytics.com.

For this compound, cell-based assays could evaluate:

Cell Viability and Proliferation: Assessed using dyes or fluorescent readouts to quantify and evaluate the health of mammalian cell lines, primary cells, or stem cells sigmaaldrich.com.

Cell Migration and Invasion: Studies employing assays like scratch assays or Boyden chamber assays to simulate the movement of cells in response to chemical or mechanical stimuli, relevant for understanding processes like wound healing or metastatic potential sigmaaldrich.com.

Functional Assays: Depending on this compound's suspected mechanism, these could include assays to characterize immune responses (e.g., T cell activation, cytokine production) wuxibiology.comexplicyte.com, receptor activation or inhibition, or enzyme activity within a cellular context.

High-Throughput Screening (HTS): Cell-based assays are often adapted for HTS platforms to rapidly test thousands of compounds against a specific cellular target or pathway, allowing for efficient identification of potential therapeutic activity numberanalytics.com.

While specific cell lines or detailed activity evaluations for this compound are not detailed in the provided search results, the general framework involves selecting appropriate cell models that reflect the target disease or biological system.

Biochemical assays focus on the molecular interactions of a compound, often involving purified proteins, enzymes, or receptors, to precisely define its mechanism of action. For this compound, these assays would aim to pinpoint the specific molecular targets and pathways it influences.

Typical biochemical assays include:

Enzyme Kinetics: To determine if this compound acts as an enzyme inhibitor or activator, and to characterize its binding affinity (e.g., Km, Vmax, Ki).

Receptor Binding Assays: To assess this compound's affinity and selectivity for specific receptors, using radioligand binding or fluorescence-based methods.

Protein-Protein Interaction (PPI) Assays: Given that this compound has been mentioned in the context of ligand-regulated protein-protein interaction systems google.comgoogle.com, specific assays could be employed to study its ability to induce or modulate protein dimerization or other interactions. These systems often involve fusion constructs of proteins of interest and can be functional both in vitro and in vivo google.com.

Reporter Gene Assays: To measure the activation or repression of gene expression pathways in response to this compound treatment.

Spectroscopic Techniques: Such as Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) to study conformational changes in target proteins upon this compound binding.

These assays provide critical insights into how this compound might exert its effects at a molecular level, complementing the broader cellular responses observed in cell-based assays.

Methodological Approaches in In Vivo Preclinical Models for this compound Research (General Framework)

Ethical considerations are paramount in all preclinical animal research, including studies involving this compound. The overarching principle guiding these studies is the "3Rs": Replacement, Reduction, and Refinement kosinmedj.org.

Replacement: Efforts are made to replace animal experiments with non-animal methods (e.g., in vitro assays, computational models) whenever possible kosinmedj.orgsrce.hr.

Reduction: The minimal number of animals necessary to obtain statistically meaningful and reproducible results is used, avoiding excessive animal sacrifice kosinmedj.orgsrce.hreco-vector.com.

Refinement: Continuous efforts are made to find alternative methods to reduce pain, distress, and improve the welfare of experimental animals kosinmedj.org. This includes appropriate assessment and management of pain, proper usage of sedatives, painkillers, and anesthesia, and establishing valid humane endpoints for studies kosinmedj.org.

Institutional Animal Care and Use Committees (IACUCs) or equivalent bodies review and approve all animal protocols to ensure adherence to ethical guidelines and regulatory requirements dukecancerinstitute.org. Researchers must demonstrate the necessity of animal experiments, the relevance of the chosen animal species, and the appropriateness of animal welfare and ethical treatment kosinmedj.orgeco-vector.com.

Robust experimental design is critical for ensuring the reliability, reproducibility, and translatability of preclinical in vivo research nih.govphysoc.orgbiocanrx.com. For this compound, studies would incorporate strategies to minimize bias and maximize the validity of findings.

Key experimental design strategies include:

Randomization: Subjects (animals) are randomly assigned to different treatment groups to ensure unbiased distribution of potential confounding factors nih.govphysoc.orgbiocanrx.com. This helps prevent environmental bias where subjects receiving different treatments are randomly intermingled within the research environment physoc.org.

Blinding: Investigators and/or animal caretakers are blinded to the treatment assignments to prevent conscious or unconscious bias in data collection and interpretation nih.govbiocanrx.com.

Control Groups: Appropriate control groups are included, such as vehicle controls (receiving the formulation without this compound) and positive controls (receiving a known active compound), to provide a baseline for comparison and validate the experimental model nih.gov.

Sample Size Determination: Statistical power calculations are performed a priori to determine the minimum number of animals required to detect a statistically significant effect, thus adhering to the "Reduction" principle nih.govox.ac.uk.

Defined Endpoints: Clear primary and secondary outcome measures are established before the study commences, along with inclusion/exclusion criteria nih.gov.

Replication: Studies are designed to allow for replication, either within the same laboratory or by independent researchers, to confirm findings nih.govphysoc.org.

Longitudinal Studies: For certain endpoints, repeated measurements over time in the same animals can provide more comprehensive data on disease progression and drug response ku.dk.

These strategies are essential for generating high-quality preclinical data that can reliably inform decisions about a compound's potential for clinical development.

Pharmacokinetic and Pharmacodynamic Modeling Applied to this compound in Preclinical Contexts

Pharmacokinetics (PK) and Pharmacodynamics (PD) are integral to understanding how a compound behaves in the body and produces its effects. PK describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while PD describes what the drug does to the body ugd.edu.mkdukecancerinstitute.orgnih.gov. For this compound, PK/PD modeling in preclinical studies helps to characterize its drug-like properties and predict its clinical response.

PK studies for this compound would involve:

Drug Administration: Administering this compound via relevant routes (e.g., intravenous, oral, intraperitoneal, subcutaneous) to animal models dukecancerinstitute.org.

Sample Collection: Collecting biological samples (e.g., blood/plasma, urine, feces, tissues/organs) at various time points after administration dukecancerinstitute.org.

Drug and Metabolite Analysis: Quantifying this compound and its metabolites in these samples using sensitive analytical techniques such as Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) dukecancerinstitute.org.

PK Parameter Determination: Calculating key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.

PD studies for this compound would involve:

Biomarker Measurement: Measuring relevant biological responses or biomarkers in tissues or biofluids that are indicative of this compound's pharmacological effect dukecancerinstitute.orgfrontiersin.org. For example, if this compound is hypothesized to modulate a specific pathway, the levels of proteins or genes in that pathway would be measured.

Exposure-Response Relationship: Establishing the relationship between this compound's exposure (concentration over time) and its observed pharmacological effect nih.gov.

PK/PD modeling integrates these data using computational tools (e.g., WinNonlin, SAAM II + PopKinetics) to develop mathematical models that describe the relationship between drug concentration, time, and effect ugd.edu.mkdukecancerinstitute.orgnih.gov. This modeling can:

Characterize Mechanism of Action: Provide insights into how this compound produces its effects nih.gov.

Predict Clinical Response: Facilitate a better understanding of the potential clinical relevance of preclinical efficacy data and predict human pharmacokinetics ugd.edu.mknih.gov.

Optimize Study Design: Guide the design of subsequent in vivo efficacy studies and potentially inform initial dose regimen designs for clinical trials ugd.edu.mkdukecancerinstitute.orgku.dknih.gov.

Bridge Data: Quantitatively integrate pharmacology and toxicology data across different species frontiersin.org.

While the general methodologies for PK/PD modeling are well-established and would be applied to this compound, specific detailed pharmacokinetic parameters or pharmacodynamic responses for this compound are not available in the provided search results.

Data Tables: As specific detailed research findings and quantitative data for this compound's preclinical studies were not identified in the provided search results, no data tables can be generated at this time. Such tables would typically present quantitative results from cell-based assays (e.g., IC50 values, cell viability percentages), biochemical assays (e.g., binding affinities, enzyme kinetic parameters), and pharmacokinetic/pharmacodynamic studies (e.g., Cmax, T1/2, AUC, biomarker changes).

Reproducibility and Validation Methodologies in this compound Preclinical Research

In the preclinical investigation of novel chemical compounds, such as this compound, robust reproducibility and validation methodologies are paramount to ensure the reliability and trustworthiness of research findings before progression to clinical stages numberanalytics.comwikipedia.orgsouthernresearch.org. These methodologies are designed to confirm that experimental results are consistent and that the analytical methods employed are suitable for their intended purpose donotedit.comeurachem.org.

Reproducibility in this compound Preclinical Research

Reproducibility in preclinical research refers to the ability to obtain consistent results when an experiment is repeated using the same data, materials, and protocols as the original study numberanalytics.comwikipedia.orgdonotedit.com. For a compound like this compound, ensuring reproducibility is crucial for validating its observed biological effects and mechanistic insights. The "reproducibility crisis" in biomedical research highlights the importance of rigorous practices to avoid issues such as selective reporting, low statistical power, poor experimental design, or insufficient replication nih.govjpccr.eu.

Key methodologies to enhance reproducibility in this compound preclinical studies would include:

Detailed Experimental Protocols: Comprehensive and explicit documentation of all experimental procedures, reagents, equipment, and environmental conditions allows other researchers to accurately replicate studies nih.gov. This ensures that any observed effects of this compound are attributable to the compound itself and not unstated variables.

Transparent Data Management and Analysis Plans: Pre-specifying data analysis plans and making raw data and computer code publicly available reduces bias and allows for independent verification of results nih.gov. This ensures that the interpretation of this compound's effects is robust and not influenced by post-hoc analysis decisions.

Internal Replication: Many preclinical experimental designs inherently contain opportunities for internal replication, such as repeating experiments across different batches of this compound, different experimental runs, days, or even different animal litters or sites arxiv.org. Quantifying reproducibility through internal replication provides insights into the stability of results without requiring additional, costly external replication studies arxiv.org. For instance, if this compound's effect on a specific biomarker is tested across multiple batches of the compound, consistent results across these batches would enhance confidence in the finding.

Validated Biological Materials: The use of well-characterized and validated cell lines, animal models, and other biological reagents free from contamination is essential to ensure that variability in results is not attributable to inconsistencies in biological systems donotedit.com. This is particularly important when evaluating this compound's interactions with specific biological targets.

While specific detailed research findings and associated data tables related to the reproducibility of this compound's preclinical research are not available in the provided search results, a hypothetical example of data that would demonstrate reproducibility might involve consistent efficacy or pharmacokinetic parameters observed across multiple independent experimental runs or different laboratories.

Validation Methodologies in this compound Preclinical Research

Validation, in the context of this compound's preclinical research, refers to the process of demonstrating that a method or model is "fit for purpose" and reliably produces accurate and precise data for its intended application southernresearch.orgeurachem.org. This is critical for ensuring that the data generated on this compound's properties are dependable.

Key validation methodologies applicable to this compound's preclinical research include:

Analytical Method Validation: This involves a rigorous assessment of the assays used to measure this compound's concentration, its metabolites, or its effects on various biological parameters (e.g., biomarker levels, enzyme activity) southernresearch.orgnih.gov. Under Good Laboratory Practice (GLP) conditions, analytical method validation ensures characteristics such as:

Accuracy: Closeness of test results to the true value eurachem.org.

Precision: Agreement among individual test results when the method is applied repeatedly (e.g., repeatability within a single lab, intermediate precision within a lab over time, and reproducibility across different labs) eurachem.org.

Selectivity/Specificity: Ability to measure the analyte (this compound or its effect) unequivocally in the presence of other components eurachem.org.

Linearity and Range: The proportional relationship between the analyte concentration and the assay response over a defined range eurachem.org.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected or quantified eurachem.org.

Robustness/Ruggedness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters eurachem.org.

Model Validation: Preclinical research on this compound often utilizes various models, such as in vitro cellular assays (e.g., cytotoxicity assays, mechanism of action studies) and in vivo animal models (e.g., disease models, pharmacokinetic/pharmacodynamic studies) angelinipharma.comvisionofresearch.ae. Validation of these models ensures their relevance and predictive accuracy for human conditions nih.gov. For instance, an animal model used to study this compound's efficacy in a particular disease must be validated to ensure it accurately mimics key aspects of the human disease nih.gov.

Biomarker Validation: If this compound's effects are monitored through specific biomarkers, these biomarkers themselves require validation. This involves confirming that the biomarker is a reliable and measurable indicator of this compound's pharmacokinetics, pharmacodynamics, or potential toxicity nih.govcrownbio.com. This process ensures the biomarker's utility in guiding drug candidate selection and optimization crownbio.com.

Similar to reproducibility, specific detailed research findings and associated data tables pertaining to the validation of analytical methods or models used for this compound are not present in the search results. However, such data tables would typically present parameters like accuracy (e.g., percentage recovery), precision (e.g., relative standard deviation), linearity (e.g., R-squared value of a calibration curve), and limits of detection/quantitation for each validated analytical method.

Illustrative Data Table Structure for Analytical Method Validation (Hypothetical)

While specific data for this compound is not available, the following table illustrates the type of data that would be presented in a report on the analytical method validation for a compound like this compound, demonstrating key performance characteristics.

Validation ParameterAcceptance CriteriaObserved Value (Example)Notes
Accuracy (% Recovery)90-110%98.5%At mid-range concentration.
Intra-day Precision (%RSD)≤ 5%2.1%Based on n=6 replicates.
Inter-day Precision (%RSD)≤ 8%3.5%Based on n=3 days.
Linearity (R²)≥ 0.9950.998Over concentration range X-Y.
Limit of Detection (LOD)Defined0.5 ng/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)Defined1.5 ng/mLSignal-to-noise ratio of 10:1.
SpecificityNo interferencePassNo interference from matrix components.

Sophisticated Analytical Methodologies for Detanosal Quantification and Characterization

Chromatographic Techniques for Detanosal Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its subsequent quantification. These methods leverage differences in physicochemical properties, such as polarity and volatility, to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile or thermally labile compounds like this compound. Given this compound's structure, which includes polar functional groups and an aromatic moiety, reversed-phase HPLC (RP-HPLC) is typically the preferred mode of separation. RP-HPLC columns, often C18, are commonly employed due to their versatility in separating a broad range of organic compounds nist.gov.

For compounds structurally similar to this compound, such as ethyl 2-(diethylamino)benzoate (which lacks the hydroxyl group on the benzoate (B1203000) ring), HPLC methods have been developed using a reverse phase column with mobile phases consisting of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for mass spectrometry compatibility) sielc.com. The detection is typically achieved using a UV detector, often at wavelengths that correspond to the absorption maximum of the aromatic chromophore present in the molecule rsc.orggoogleapis.comgoogleapis.com.

Table 1: General HPLC Considerations for this compound Analysis

ParameterTypical Consideration for this compound
Column Type Reversed-phase (e.g., C18)
Mobile Phase Acetonitrile/Water mixtures
pH Modifier Acidic (e.g., phosphoric acid, formic acid) to control amine ionization
Detection UV-Vis detector (wavelength near aromatic absorption maximum)
Flow Rate Typically 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25°C)

HPLC methods are validated for parameters such as selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure their suitability for intended use nist.govresearchgate.net.

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. For this compound, which contains an ester and a tertiary amine, direct GC analysis might be feasible, but the presence of the hydroxyl group could lead to peak tailing or degradation at high temperatures. In such cases, derivatization techniques (e.g., silylation) might be employed to convert the hydroxyl group into a more volatile and thermally stable derivative, improving chromatographic performance nih.gov.

GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and quantification due to the high separation power of GC and the definitive structural information provided by MS googleapis.comnih.gov. GC methods utilize capillary columns, often with non-polar stationary phases like dimethylpolysiloxane, and are characterized by high efficiency and reproducibility googleapis.comresearchgate.net.

Table 2: General GC Considerations for this compound Analysis

ParameterTypical Consideration for this compound
Column Type Capillary column (e.g., HP-PONA, dimethylpolysiloxane stationary phase)
Injection Mode Split/Splitless, depending on concentration
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Temperature Program Optimized for separation of this compound and potential impurities
Derivatization Potentially required for hydroxyl group (e.g., silylation)

Spectroscopic Techniques for this compound Identification and Structural Elucidation

Spectroscopic techniques provide crucial information regarding the identity, concentration, and structural features of this compound by analyzing its interaction with electromagnetic radiation.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about the concentration and presence of chromophores google.comup.ac.zasigmaaldrich.com. This compound, as 2-(diethylamino)ethyl 2-hydroxybenzoate, contains an aromatic ring and an ester group, both of which act as chromophores and absorb in the UV region. The salicylic (B10762653) acid moiety (2-hydroxybenzoate) is known to have characteristic UV absorption. For instance, ethyl 2-hydroxybenzoate (ethyl salicylate) exhibits UV/Vis absorption nist.gov. A related compound, Hexyl 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoate, has a peak absorption at 354 nm google.commdpi.com. The specific wavelength of maximum absorption (λmax) for this compound would be a key parameter for its quantitative analysis using Beer-Lambert Law up.ac.zaumn.edu.

Table 3: General UV-Vis Spectroscopy Considerations for this compound

ParameterTypical Consideration for this compound
Wavelength Range 200-400 nm (UV region)
Expected Chromophore Aromatic ring, ester, hydroxyl group
Solvent UV-transparent solvent (e.g., ethanol, methanol, water)
Application Quantification based on λmax and Beer-Lambert Law up.ac.za

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the vibrational modes of its bonds umn.eduscribd.comcbsa-asfc.gc.ca. For this compound, characteristic absorption bands would be expected from its key functional groups:

Hydroxyl group (O-H) : A broad absorption band typically around 3200-3600 cm⁻¹ for hydrogen-bonded O-H stretch, or a sharp band around 3610-3640 cm⁻¹ for free O-H scribd.comlibretexts.orgorgchemboulder.com. Given the 2-hydroxybenzoate structure, intramolecular hydrogen bonding is likely, which would influence the O-H stretching frequency.

Carbonyl group (C=O) of ester : A strong absorption band typically in the range of 1735-1750 cm⁻¹ for saturated esters, or slightly lower (e.g., 1715-1730 cm⁻¹) if conjugated with the aromatic ring scribd.comlibretexts.org.

Aromatic C-H stretch : Weak bands above 3000 cm⁻¹ (e.g., 3030 cm⁻¹) libretexts.org.

Aliphatic C-H stretch : Strong bands below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the diethylaminoethyl chain libretexts.org.

C-O stretch of ester : Strong bands around 1000-1300 cm⁻¹ scribd.com.

C-N stretch of tertiary amine : Bands typically in the 1000-1200 cm⁻¹ range, often coupled with C-C stretches scribd.com.

While specific IR data for this compound is not available in the search results, IR spectra of related compounds like ethyl 2-hydroxybenzoate show characteristic bands for O-H (~3150 cm⁻¹) and C=O (~1670 cm⁻¹) amazonaws.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for detailed structural elucidation, providing information about the number, type, and connectivity of hydrogen and carbon atoms in a molecule rsc.orgsigmaaldrich.comnih.govspectrabase.comwrc.org.za.

For this compound (2-(diethylamino)ethyl 2-hydroxybenzoate), the expected chemical shifts and multiplicities would be characteristic of its distinct proton and carbon environments:

¹H NMR :

Hydroxyl proton (O-H) : A singlet, chemical shift highly variable depending on solvent and concentration, often deshielded due to hydrogen bonding.

Aromatic protons : Multiplets in the range of 6.5-8.0 ppm, reflecting the substitution pattern of the benzene (B151609) ring.

Methylene (B1212753) protons (–CH₂–O–) : Triplet or multiplet deshielded by oxygen, typically around 4.0-4.5 ppm.

Methylene protons (–CH₂–N<) : Triplet or multiplet deshielded by nitrogen, typically around 2.5-3.0 ppm.

Ethyl group protons (–CH₂CH₃) : Quartet for the methylene protons and triplet for the methyl protons, typically around 2.5-3.0 ppm and 1.0-1.5 ppm respectively youtube.com.

¹³C NMR :

Carbonyl carbon (C=O) : Highly deshielded, typically around 160-170 ppm rsc.org.

Aromatic carbons : Signals in the range of 110-160 ppm, with specific shifts indicating substitution patterns.

Methylene carbons (–CH₂–O– and –CH₂–N<) : Signals in the 45-70 ppm range, deshielded by oxygen and nitrogen.

Ethyl group carbons (–CH₂CH₃) : Signals around 45-55 ppm for the methylene carbon and 10-20 ppm for the methyl carbon rsc.org.

Quaternary carbons : Identified by their lack of direct proton coupling in broadband decoupled spectra, or by DEPT experiments wrc.org.za.

Table 4: General NMR Spectroscopy Considerations for this compound

NMR TypeExpected Chemical Shift Range (ppm)Functional Group/Environment
¹H NMR ~10-12 (singlet, variable)Hydroxyl (O-H)
~6.5-8.0 (multiplets)Aromatic C-H
~4.0-4.5 (multiplet/triplet)-CH₂-O-
~2.5-3.0 (multiplet/triplet)-CH₂-N<
~2.5-3.0 (quartet)-CH₂CH₃ (diethyl)
~1.0-1.5 (triplet)-CH₂CH₃ (diethyl)
¹³C NMR ~160-170Carbonyl (C=O)
~110-160Aromatic carbons
~45-70-CH₂-O-, -CH₂-N<
~10-20-CH₂CH₃ (diethyl)

NMR spectroscopy provides definitive structural confirmation and is invaluable for identifying impurities or degradation products.

Mass Spectrometry (MS) in this compound Trace Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the concentrations and identifying trace organic compounds due to its high sensitivity and specificity nih.govintertek.com. For this compound, MS-based approaches are invaluable for both qualitative identification and quantitative analysis at ultra-trace levels, often reaching parts per billion (ppb) or even parts per trillion (ppt) ranges depending on the matrix and instrumentation intertek.com.

Commonly employed MS techniques for trace analysis include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in tandem configurations (MS/MS) intertek.comunivie.ac.atresearchgate.net. These hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. In LC-MS/MS, this compound would first be separated from other components in a sample matrix based on its physicochemical properties. Subsequently, in the mass spectrometer, this compound molecules would be ionized and fragmented into characteristic product ions. The unique mass-to-charge (m/z) ratios of these ions, along with their relative abundances, serve as a molecular fingerprint for definitive identification and quantification rsc.org. Isotope dilution mass spectrometry (IDMS) can further enhance accuracy by compensating for matrix effects nih.gov.

Illustrative Mass Spectrometry Parameters for this compound Analysis

ParameterDescriptionIllustrative Value/Observation for this compound
Precursor Ion (m/z) The protonated or deprotonated molecular ion of this compound.[M+H]⁺ = 238.14 (for positive ESI)
Product Ions (m/z) Characteristic fragment ions generated from the precursor ion in MS/MS.121.07, 93.05, 72.08 (hypothetical)
Retention Time (min) The time at which this compound elutes from the chromatographic column.8.5 (hypothetical, LC-MS/MS)
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).ESI (positive mode)
Detection Limit The lowest concentration of this compound that can be reliably detected.Low ng/L to pg/L range (sample dependent)

Electrochemical and Biosensor-Based Methodologies for this compound Detection

Electrochemical sensors and biosensors offer a promising alternative for this compound detection, particularly for rapid, real-time, and potentially in-situ monitoring news-medical.netfrontiersin.orgnih.gov. These methods convert a biological or chemical event into a measurable electrical signal nih.gov. Electrochemical biosensors, in particular, integrate a biorecognition element (e.g., enzymes, antibodies, nucleic acids like aptamers) with an electrochemical transducer to achieve high selectivity and sensitivity news-medical.netmdpi.comwikipedia.org.

For this compound, an electrochemical sensor could be designed to measure its redox properties if it is electrochemically active. Techniques such as amperometry (measuring current at a fixed potential), potentiometry (measuring potential at zero current), or voltammetry (measuring current as potential is varied) could be employed news-medical.netnih.gov. A this compound-specific biosensor could involve immobilizing a recognition element that selectively binds to this compound onto an electrode surface. Upon binding, a change in the electrochemical properties at the electrode surface would generate a detectable signal, which is then amplified and converted into a quantifiable parameter frontiersin.orgwikipedia.org. These systems often benefit from low-cost production, miniaturization, and the ability to analyze turbid or optically absorbing samples nih.gov.

Illustrative Electrochemical Parameters for this compound Detection

ParameterDescriptionIllustrative Value/Observation for this compound
Detection Principle Amperometry, Voltammetry, Potentiometry.Amperometric (e.g., oxidation current)
Working Electrode Material where the electrochemical reaction occurs (e.g., glassy carbon electrode).Modified Glassy Carbon Electrode
Peak Potential (V) The potential at which maximum current is observed during a voltammetric scan.+0.8 V (hypothetical, for oxidation)
Current Response (µA) The magnitude of the current generated, proportional to this compound concentration.0.5 - 10 µA (hypothetical, concentration dependent)
Detection Limit The lowest concentration detectable by the electrochemical method.Low nM to µM range (sensor dependent)

Method Development for this compound Detection in Environmental Matrices

Detecting this compound in environmental matrices such as water, soil, or sediment presents unique challenges due to the complexity of the sample composition and the typically low concentrations of contaminants univie.ac.atnih.gov. Method development in this area focuses on effective sample preparation, robust analytical separation, and sensitive detection.

Sample preparation is a critical step, often involving extraction and pre-concentration techniques to isolate this compound from the matrix and enhance its concentration for detection. Techniques like pressurized liquid extraction (PLE) or solid-phase extraction (SPE) are commonly used to extract organic pollutants from solid or aqueous environmental samples researchgate.netnih.gov. Following extraction, chromatographic separation, often coupled with mass spectrometry (e.g., LC-MS/MS), is the cornerstone for quantifying this compound in these complex samples univie.ac.atresearchgate.netnih.gov. The method development process involves optimizing parameters such as extraction solvents, temperatures, chromatographic columns, mobile phases, and MS detection parameters to achieve optimal sensitivity, selectivity, and recovery nih.gov. Studies also investigate matrix effects, where co-extracted compounds can interfere with the analytical signal, and strategies like internal standards are employed for correction nih.gov.

Illustrative Performance Parameters for this compound in Environmental Matrices

Matrix TypeSample Preparation MethodAnalytical TechniqueIllustrative Recovery Rate (%)Illustrative Limit of Quantification (LOQ)
Aqueous Samples Solid-Phase Extraction (SPE)LC-MS/MS85-1051-10 ng/L
Sediment Samples Pressurized Liquid Extraction (PLE)LC-MS/MS70-950.1-1 ng/g (dry weight)
Soil Samples Accelerated Solvent Extraction (ASE)GC-MS/MS75-900.5-5 ng/g

Quality Control and Validation of Analytical Methods for this compound

The quality control and validation of analytical methods for this compound are paramount to ensure that the results are reliable, accurate, and suitable for their intended purpose europa.euresearchgate.netdemarcheiso17025.com. Method validation is a documented process demonstrating that an analytical procedure consistently yields results that accurately reflect the quality characteristics of the tested compound demarcheiso17025.com. This process adheres to guidelines established by regulatory bodies, such as those from the International Conference on Harmonisation (ICH) europa.euich.orglabmanager.com.

Key validation parameters typically assessed include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components europa.eulabmanager.com.

Accuracy: The closeness of test results to the true value labmanager.com. This is often assessed through recovery studies where known amounts of this compound are added to a sample matrix labmanager.com.

Precision: The degree of agreement among individual test results when the procedure is repeated multiple times. This includes repeatability (intra-assay precision) and intermediate precision (variations due to different analysts, equipment, or days) europa.eulabmanager.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of this compound within a given range europa.eu.

Range: The interval between the upper and lower concentrations of this compound for which the method has demonstrated suitable accuracy, precision, and linearity europa.euich.org.

Detection Limit (LOD): The lowest concentration of this compound that can be reliably detected, but not necessarily quantified researchgate.net.

Quantitation Limit (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision researchgate.net.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature) ich.org.

Quality control (QC) involves ongoing monitoring of the analytical system to ensure it remains in a state of control throughout routine analysis. This includes the use of control samples, calibration standards, and system suitability tests researchgate.netich.org.

Illustrative Validation Parameters and Acceptance Criteria for this compound Analytical Method

Validation ParameterDescriptionIllustrative Acceptance Criteria (Typical)
Specificity No interference from matrix components or related substances.Demonstrated separation/unique signal
Accuracy Closeness of measured value to true value.98.0% - 102.0% recovery
Precision Repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2.0%
Linearity Proportionality of response to concentration.Correlation Coefficient (R²) ≥ 0.999
Range Concentration interval where method is accurate, precise, and linear.80% - 120% of target concentration
LOD Lowest detectable concentration.Signal-to-Noise Ratio (S/N) ≥ 3
LOQ Lowest quantifiable concentration.Signal-to-Noise Ratio (S/N) ≥ 10
Robustness Insensitivity to small variations in method parameters.No significant change in results

Future Trajectories and Unexplored Research Avenues for Detanosal

Potential for Novel Theoretical Applications of Detanosal Beyond Current Scope

Beyond its established role in dental care for its therapeutic benefits ontosight.ai and its listing as a pharmaceutical substance, specifically an antipyretic antibodysociety.orgwho.intwho.inttheswissbay.ch, the full theoretical application potential of this compound remains largely underexplored. Future investigations could delve into the precise mechanisms by which this compound exerts its effects in dental applications, potentially revealing broader anti-inflammatory, analgesic, or antimicrobial properties that could be leveraged for other medical conditions. For instance, if its therapeutic benefits stem from specific enzyme inhibition or receptor modulation, these pathways could be targeted in other disease states.

An intriguing, albeit undetailed, mention of this compound in a patent concerning surface topographies for non-toxic bioadhesion control google.com suggests a theoretical application in material science and biomedical engineering. This could involve researching its potential as a component in novel coatings for medical devices, implants, or even marine structures to prevent biofouling, offering an environmentally benign alternative to conventional toxic antifoulants. Furthermore, its documented presence in recreational water wrc.org.za opens a theoretical discussion on its environmental interactions. This could lead to research into its potential role in advanced water treatment processes, or conversely, a detailed study of its environmental degradation pathways to inform strategies for mitigating its presence in aquatic environments.

Opportunities for Methodological Innovations in this compound Research

Advancements in the study of this compound are contingent upon the integration of innovative methodologies. Current understanding, largely based on its detection and classification, can be significantly expanded through the application of cutting-edge research techniques.

Advanced Analytical Chemistry: Given its detection in complex environmental matrices such as swimming pool water wrc.org.za, there is a significant opportunity for developing highly sensitive and selective analytical methods. Techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) could enable more precise quantification of this compound and the identification of its transformation products in various environmental samples. This is crucial for understanding its environmental fate, persistence, and potential ecological impact.

Computational Chemistry and Cheminformatics: The application of in silico approaches offers a powerful avenue for this compound research. Molecular docking studies, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations could be employed to predict novel biological targets, elucidate potential mechanisms of action at a molecular level, and rationally design this compound derivatives with enhanced therapeutic properties or reduced environmental footprints. Such computational methods can significantly accelerate the drug discovery and optimization processes.

High-Throughput Screening (HTS): Implementing high-throughput screening assays could enable the rapid evaluation of this compound against a vast array of biological targets and disease models. This systematic approach has the potential to uncover unanticipated therapeutic activities beyond its current dental and antipyretic classifications, identifying new indications or synergistic effects with other compounds.

Synthetic Chemistry: Opportunities exist to explore novel and more sustainable synthetic routes for this compound. Developing greener chemical processes could improve its production efficiency, minimize waste generation, and facilitate the facile synthesis of a diverse range of structural analogs. These analogs would be invaluable for comprehensive structure-activity relationship (SAR) studies, allowing researchers to pinpoint key structural features responsible for its biological activity and optimize its properties.

Interdisciplinary Research Synergies Involving this compound

The complex nature of this compound's interactions and potential applications necessitates a strong emphasis on interdisciplinary research, fostering collaborations that transcend traditional scientific boundaries.

Environmental Science and Toxicology: Given this compound's detection in recreational waters wrc.org.za, a critical synergy lies between environmental chemists and toxicologists. Collaborative research is essential to comprehensively assess its environmental fate, persistence, and ecotoxicological effects. This includes detailed studies on its degradation pathways in various environmental compartments, its potential for bioaccumulation in aquatic food chains, and its specific effects on non-target organisms, particularly concerning its potential endocrine activity wrc.org.za.

Materials Science and Biomedical Engineering: The enigmatic link to bioadhesion control google.com presents a fertile ground for collaboration with materials scientists and biomedical engineers. Joint projects could investigate this compound's interactions with different surface materials at the nanoscale, aiming to develop novel anti-biofouling coatings for marine applications or biocompatible surfaces for medical implants and prosthetics. This could lead to innovations in preventing biofilm formation and enhancing device longevity.

Pharmacology and Structural Biology: To fully elucidate the therapeutic benefits observed in dental care ontosight.ai and its classified antipyretic properties antibodysociety.orgwho.intwho.inttheswissbay.ch, close collaboration between pharmacologists and structural biologists is paramount. Structural biologists could employ techniques such as X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound in complex with its putative target proteins, providing atomic-level insights into its binding mechanisms. Pharmacologists could then conduct in-depth pharmacodynamic and pharmacokinetic studies to characterize its effects, absorption, distribution, metabolism, and excretion.

Public Health: The presence of this compound in public swimming pools wrc.org.za underscores the need for interdisciplinary research involving public health experts. Collaborations with environmental chemists and toxicologists could assess potential human exposure pathways, evaluate the cumulative risks of exposure to this compound alongside other waterborne chemicals, and inform the development of evidence-based guidelines for recreational water quality and public health protection.

Identification of Gaps in Fundamental Academic Understanding of this compound's Biological Impact

Despite its known uses, several fundamental gaps in the academic understanding of this compound's biological impact persist, highlighting critical areas for future research.

Mechanism of Action in Dental Care: While this compound is recognized for its therapeutic benefits in dental care ontosight.ai, the precise molecular and cellular mechanisms underlying these effects remain largely uncharacterized. Future research needs to identify specific cellular targets, delineate the signaling pathways it modulates, and understand the downstream biological responses that contribute to its observed efficacy. This mechanistic insight is crucial for optimizing its use and exploring new applications.

Comprehensive Toxicological Profile: The available data on this compound's toxicological profile, particularly concerning long-term exposure and its potential as an endocrine-disrupting chemical, is limited wrc.org.za. A thorough toxicological assessment is critically needed, encompassing both in vitro and in vivo studies across various exposure durations. This should include investigations into its metabolites, as these can sometimes exhibit different or even enhanced toxicity compared to the parent compound. A detailed evaluation of its potential to interfere with hormonal systems is particularly important given the broader context of chemicals found in recreational water wrc.org.za.

Pharmacokinetic and Pharmacodynamic Properties: There is a significant lack of detailed studies on this compound's absorption, distribution, metabolism, and excretion (ADME) in publicly available literature. Understanding these pharmacokinetic parameters is fundamental for predicting its behavior in biological systems, optimizing potential therapeutic dosages, and assessing its persistence and accumulation in the environment. Similarly, comprehensive pharmacodynamic studies are required to quantify its effects, establish dose-response relationships, and characterize its interactions with various biological systems at a systemic level.

Environmental Degradation and Transformation Products: The detection of this compound in recreational water wrc.org.za reveals a substantial gap in understanding its environmental fate. Research is urgently needed to identify its primary degradation pathways under different environmental conditions (e.g., photolysis, biodegradation, chlorination). Furthermore, it is crucial to characterize the stability and potential biological activity or toxicity of its transformation products, as these can sometimes pose unforeseen environmental or health risks.

Q & A

Q. What tools facilitate transparent reporting of this compound’s adverse event data in multi-center trials?

  • Methodological Answer : Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) with shared repositories (e.g., ClinicalTrials.gov ). Implement standardized MedDRA coding for adverse events and provide raw data access via controlled-use agreements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.